Structural and Physicochemical Differentiation: Increased Molecular Weight and Complexity vs. Unsubstituted Analog
Direct comparison of the target compound with its closest analog, N-(Piperidin-4-yl)methanesulfonamide (CAS 70724-72-0), reveals a clear structural and mass difference. The target compound incorporates an N-methyl group on the sulfonamide nitrogen, resulting in a higher molecular weight (192.28 g/mol) compared to the analog (178.25 g/mol) . This structural modification increases lipophilicity (consensus Log P ~0.05) and steric bulk, which is critical for applications where passive membrane permeability or specific binding pocket interactions are desired .
| Evidence Dimension | Molecular Weight & Structural Complexity |
|---|---|
| Target Compound Data | 192.28 g/mol, C₇H₁₆N₂O₂S, N-methyl sulfonamide |
| Comparator Or Baseline | 178.25 g/mol, C₆H₁₄N₂O₂S, N-(Piperidin-4-yl)methanesulfonamide (CAS 70724-72-0) |
| Quantified Difference | +14.03 g/mol; presence of N-methyl group vs. hydrogen |
| Conditions | Molecular formula comparison; vendor-reported physical data |
Why This Matters
For medicinal chemists optimizing lead compounds, this ~14 g/mol increase and the addition of a methyl group can significantly alter target binding, metabolic stability, and synthetic versatility, making generic substitution unwise without explicit SAR validation.
